molecular formula C7H5NO3 B14839567 4-Hydroxypyridine-3,5-dicarbaldehyde

4-Hydroxypyridine-3,5-dicarbaldehyde

Cat. No.: B14839567
M. Wt: 151.12 g/mol
InChI Key: WZRLILSVWOYLDE-UHFFFAOYSA-N
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Description

4-Hydroxypyridine-3,5-dicarbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of hydroxyl and aldehyde functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyridine-3,5-dicarbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the oxidation of 4-hydroxymethylpyridine derivatives using oxidizing agents such as manganese dioxide . The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure selective oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyridine-3,5-dicarbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Pyridine-3,5-dicarboxylic acid.

    Reduction: 4-Hydroxypyridine-3,5-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxypyridine-3,5-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxypyridine-3,5-dicarbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. Its aldehyde groups can react with nucleophiles, leading to the formation of covalent adducts that modulate biological pathways .

Comparison with Similar Compounds

  • Pyridine-2-carboxaldehyde (2-formylpyridine)
  • Pyridine-3-carboxaldehyde (3-formylpyridine)
  • Pyridine-4-carboxaldehyde (4-formylpyridine)

Comparison: 4-Hydroxypyridine-3,5-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which typically have only one functional group. This makes it a versatile compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

4-oxo-1H-pyridine-3,5-dicarbaldehyde

InChI

InChI=1S/C7H5NO3/c9-3-5-1-8-2-6(4-10)7(5)11/h1-4H,(H,8,11)

InChI Key

WZRLILSVWOYLDE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)C=O)C=O

Origin of Product

United States

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